2,1,3-Benzothiadiazol-4-yl isothiocyanate
Overview
Description
Synthesis Analysis
The synthesis of benzothiadiazole derivatives involves various strategies, including the implementation of benzo[d][1,2,3]thiadiazole (isoBT) and its fluorinated derivatives as synthons for constructing alternating copolymers. These methods enable the production of high-performance optoelectronic semiconductors with applications in transistors, solar cells, and photodetectors (Chen et al., 2016). Additionally, electrochemical synthesis of polymers like poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) demonstrates the versatility of these compounds in creating materials with unique electrochemical and optical properties (Atwani et al., 2008).
Molecular Structure Analysis
The molecular structure of benzothiadiazole derivatives plays a crucial role in their photophysical properties and excited state dynamics. Studies have shown that the structure affects their behavior in different solvent polarities and their interactions in solid and liquid phases, impacting their applications in optoelectronic devices and materials science (Iagatti et al., 2017).
Chemical Reactions and Properties
Benzothiadiazole derivatives undergo various chemical reactions, including isomerization and cyclization, under different conditions. These reactions are critical for the synthesis of new compounds with potential applications in materials science and organic electronics. For example, Cu(i) catalyzed annulation of isothiocyanates with 2-iodo-sulfonamides leads to the synthesis of functionalized benzodithiazines and benzothiadiazinones, showcasing the chemical versatility of benzothiadiazole derivatives (Sandeep et al., 2019).
Physical Properties Analysis
The physical properties of benzothiadiazole derivatives, including solvato-, thermo-, and mechanochromism, are influenced by their molecular structure and the presence of intramolecular bonds. These properties are essential for the development of responsive materials that change color or properties in response to external stimuli, such as temperature, solvent, or mechanical forces (Shimogawa et al., 2017).
Chemical Properties Analysis
The chemical properties of benzothiadiazole derivatives, including their reactivity and the formation of new bonds through reactions like oxidative synthesis, are crucial for their application in synthesizing new materials and compounds. The metal-free synthesis of thiadiazoles from isothiocyanates, for example, highlights the potential of benzothiadiazole derivatives in organic synthesis and material science (Jatangi et al., 2018).
Scientific Research Applications
Synthesis of Novel Derivatives : It is used for synthesizing novel polysubstituted thiopene and 1,3,4-thiadiazole derivatives (Farag, Dawood, & Kandeel, 1997).
Development in Light Technology : This compound is integral in developing photoluminescent compounds for organic light-emitting diodes, solar cells, and field-effect transistors (Zhang, Song, Qu, Qian, & Wong, 2020).
Metal Coordination Chemistry and Crystal Engineering : Functionalized 2,1,3-benzothiadiazoles are applied in metal coordination chemistry and crystal engineering of organic solids (Bashirov et al., 2014).
Applications in Organic Electronics : It shows potential as a donor constituent in donor-acceptor type copolymers for organic electronics (Nielsen et al., 2011).
Electrochromic Applications : Poly(4,7-dithien-2-yl-2,1,3-benzothiadiazole) is a stable, low band gap electrochromic polymer with potential applications in NIR applications, storage devices, biosensors, and electrochromic devices (Atwani, Baristiran, Erden, & Sonmez, 2008).
Schistosomicidal Activity : Certain derivatives exhibit schistosomicidal activity similar to praziquantel, a common treatment for parasitic worm infections (Mahran, William, Ramzy, & Sembel, 2007).
Fluorescence Sensors : Benzothiadiazole-based compounds can detect Cu2+ and OH- ions by fluorescence quenching with high selectivity and sensitivity (Tian et al., 2019).
Two-Photon Fluorescence Imaging : Certain red fluorescent compounds based on 2,1,3-benzothiadiazole show potential application in two-photon fluorescence imaging due to large two-photon absorption cross-sections and high fluorescence quantum yields (Wang et al., 2012).
Photoluminescent Properties Modulation : The photoluminescence properties of 2,1,3-benzothiadiazoles can be effectively modulated by introducing suitable aryl groups on the unit (Idris et al., 2018).
properties
IUPAC Name |
4-isothiocyanato-2,1,3-benzothiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3N3S2/c11-4-8-5-2-1-3-6-7(5)10-12-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMBKFBYZSWMIOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3N3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379954 | |
Record name | 2,1,3-Benzothiadiazol-4-yl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,1,3-Benzothiadiazol-4-yl isothiocyanate | |
CAS RN |
109029-21-2 | |
Record name | 2,1,3-Benzothiadiazol-4-yl isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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